4-cyano-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-cyano-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S/c1-25-15-6-7-17-14(8-15)9-18(26-17)16-11-27-20(22-16)23-19(24)13-4-2-12(10-21)3-5-13/h2-9,11H,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTFQAIWGIKZSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions One common approach is to start with the preparation of the benzofuran and thiazole intermediates, which are then coupled together under specific reaction conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the coupling reactions and subsequent functional group modifications.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzofuran ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide and thiazole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield benzofuran aldehydes, while reduction of the cyano group can produce benzamide amines.
Scientific Research Applications
4-cyano-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-cyano-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The benzofuran and thiazole rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s activity and physicochemical properties are heavily influenced by its substituents. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison of Thiazole-Benzamide Derivatives
Physicochemical and Pharmacokinetic Considerations
- Solubility : Polar groups (e.g., sulfamoyl in ) improve aqueous solubility, whereas hydrophobic moieties like tert-butyl () enhance membrane permeability. The target compound’s methoxy group balances both properties .
- Metabolic Stability : Electron-withdrawing groups (e.g., -CN in the target compound, -CF₃ in ) reduce oxidative metabolism, extending half-life .
Biological Activity
4-cyano-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article aims to summarize the existing research findings regarding its biological activity, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure that includes a thiazole ring, a benzamide moiety, and a methoxy-substituted benzofuran. This unique arrangement is believed to contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antitumor Activity : Thiazole derivatives have shown promising anticancer potential. For instance, compounds with thiazole rings have been reported to possess significant cytotoxic effects against various cancer cell lines. The presence of electron-donating groups, such as methoxy groups on the phenyl ring, enhances their activity .
- Anticonvulsant Activity : Some thiazole-containing compounds have demonstrated anticonvulsant properties in animal models. The SAR analysis suggests that specific substitutions on the thiazole ring can significantly influence anticonvulsant efficacy .
Antitumor Efficacy
A study evaluated the cytotoxicity of several thiazole derivatives against human glioblastoma (U251) and melanoma (WM793) cell lines. The results indicated that certain derivatives exhibited IC50 values in the range of 10–30 µM, suggesting potent antitumor activity. The presence of a methoxy group was noted to enhance this activity .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 9 | U251 | 1.61 ± 1.92 | Inhibition of Bcl-2 |
| Compound 10 | WM793 | 1.98 ± 1.22 | Induction of apoptosis |
Anticonvulsant Activity
In another investigation, thiazole-based compounds were tested for their anticonvulsant effects using the pentylenetetrazole (PTZ) model in rodents. One notable compound showed complete protection against seizures at a dosage that eliminated tonic extensor phases .
Structure-Activity Relationship (SAR)
The SAR studies reveal critical insights into how modifications to the chemical structure can influence biological activity:
- Thiazole Ring Modifications : Substituents at specific positions on the thiazole ring are crucial for enhancing cytotoxic effects. For example, methyl groups at certain positions have been linked to increased potency against cancer cells .
- Benzofuran Influence : The incorporation of benzofuran moieties appears to enhance both antitumor and anticonvulsant activities by improving solubility and bioavailability .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-cyano-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide, and what are the critical reaction conditions?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Thiazole Core Formation : React 5-methoxy-1-benzofuran-2-amine with a cyanobenzoyl chloride derivative in pyridine to form the thiazole-amide backbone, similar to the synthesis of N-(5-chlorothiazol-2-yl)benzamide derivatives .
Cyano Functionalization : Introduce the cyano group via nucleophilic substitution or condensation reactions under anhydrous conditions, using catalysts like DMAP or DCC .
- Critical Conditions :
- Pyridine as a solvent and base to neutralize HCl byproducts.
- Reaction completion monitored by TLC (silica gel, ethyl acetate/hexane 1:3).
- Purification via column chromatography (silica gel, gradient elution) and recrystallization from methanol .
Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis confirms bond lengths (e.g., C–N: 1.32–1.35 Å), torsion angles, and hydrogen-bonding networks (e.g., N–H⋯N interactions) .
- Spectroscopy :
- FT-IR : Peaks at ~2200 cm⁻¹ confirm the cyano group; amide C=O stretch at ~1680 cm⁻¹.
- NMR : -NMR signals for methoxy protons (~δ 3.8 ppm) and benzofuran/thiazole protons (δ 6.5–8.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺) .
Advanced Research Questions
Q. What mechanistic insights exist for the compound’s interaction with PFOR-like enzymes, and how can conflicting data be resolved?
- Methodological Answer :
- Hypothesis : The amide anion of the benzamide moiety may inhibit pyruvate:ferredoxin oxidoreductase (PFOR) by binding to its thiamine pyrophosphate (TPP) cofactor, as seen in nitazoxanide derivatives .
- Contradictions : Some studies suggest off-target effects (e.g., interference with bacterial membrane proteins) .
- Resolution Strategies :
Enzyme Assays : Compare IC₅₀ values using purified PFOR versus cell lysates to isolate target-specific activity .
Mutagenesis Studies : Modify PFOR’s TPP-binding site to assess binding affinity changes .
Computational Docking : Use AutoDock Vina to model interactions between the compound and PFOR’s active site .
Q. How can computational methods (e.g., DFT, MD) predict the compound’s electronic properties and stability under physiological conditions?
- Methodological Answer :
- Density Functional Theory (DFT) :
- Calculate HOMO-LUMO gaps to assess reactivity (e.g., low gap = high electrophilicity).
- Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond polarization (e.g., cyano group’s electron-withdrawing effect) .
- Molecular Dynamics (MD) Simulations :
- Simulate solvation in water/ethanol mixtures (AMBER force field) to evaluate aggregation tendencies.
- Analyze hydrogen-bond lifetimes (>100 ps suggests stable interactions with water) .
Q. What strategies are recommended for resolving discrepancies in biological activity data across different assay systems?
- Methodological Answer :
- Standardized Protocols :
MIC Assays : Use CLSI guidelines for bacterial strains (e.g., S. aureus ATCC 25923) with consistent inoculum sizes .
Cytotoxicity : Compare results from MTT (mitochondrial activity) vs. LDH (membrane integrity) assays to rule out false positives .
- Orthogonal Validation :
- Pair enzymatic inhibition data (e.g., PFOR activity) with transcriptomic analysis (RNA-seq) to confirm downstream metabolic disruptions .
Methodological Challenges & Recommendations
Q. How can synthetic byproducts (e.g., regioisomers) be minimized during the thiazole-amide coupling step?
- Recommendations :
- Temperature Control : Maintain reactions at 0–5°C to favor kinetic over thermodynamic product formation .
- Catalyst Optimization : Use ZnCl₂ or CuI to enhance regioselectivity in heterocyclic couplings .
- HPLC Monitoring : Employ reverse-phase HPLC (C18 column, acetonitrile/water) to detect and quantify byproducts early .
Q. What crystallization conditions yield high-quality single crystals for X-ray studies?
- Optimized Protocol :
- Solvent System : Slow evaporation from methanol/chloroform (1:1 v/v) at 4°C .
- Additives : Introduce 5% DMSO to improve crystal lattice packing .
- Cryoprotection : Flash-cool crystals in liquid N₂ with 20% glycerol for data collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
